molecular formula C20H28N4O4 B6975860 Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate

Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate

Cat. No.: B6975860
M. Wt: 388.5 g/mol
InChI Key: FCFSEABSXBRKFK-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a cyanoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-(2-aminophenoxy)ethylamine to introduce the phenoxyethyl group. Finally, the cyanoacetyl group is introduced through a reaction with cyanoacetic acid or its derivatives under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].

Scientific Research Applications

Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyanoacetyl group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring can interact with receptors or enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate is unique due to the presence of the cyanoacetyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

tert-butyl 4-[2-[2-[(2-cyanoacetyl)amino]phenoxy]ethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-20(2,3)28-19(26)24-12-10-23(11-13-24)14-15-27-17-7-5-4-6-16(17)22-18(25)8-9-21/h4-7H,8,10-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFSEABSXBRKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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